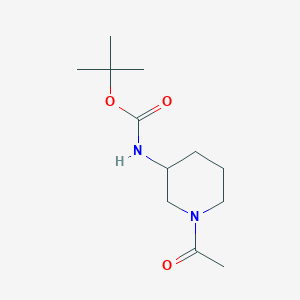![molecular formula C13H22N2O3 B6103414 N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6103414.png)
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide, also known as MOCHA, is a chemical compound that has been extensively studied for its potential use in scientific research. MOCHA is a synthetic compound that belongs to the class of amides. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
科学的研究の応用
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience. This compound has been used as a tool in the study of protein-ligand interactions, as well as in the development of new drugs for the treatment of various diseases. It has also been used in the study of the central nervous system, as it has been found to have an effect on the release of neurotransmitters.
作用機序
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide is known to interact with a variety of proteins, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to interact with certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, which may make it useful in the treatment of inflammatory diseases. This compound has also been found to have an effect on the release of neurotransmitters, which may make it useful in the study of the central nervous system.
実験室実験の利点と制限
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily prepared in the laboratory. It has also been found to have a wide range of applications in various fields of research. However, this compound also has some limitations. It is a synthetic compound that may not accurately mimic the behavior of natural compounds. It may also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide. One area of research is the development of new drugs based on this compound. This compound has been found to have an inhibitory effect on COX-2, which is involved in the production of inflammatory mediators. This makes it a potential target for the development of new drugs for the treatment of inflammatory diseases. Another area of research is the study of the central nervous system. This compound has been found to have an effect on the release of neurotransmitters, which may make it useful in the study of the mechanisms underlying various neurological disorders.
合成法
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis method involves the reaction of cyclohexanecarboxylic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound, which can be purified through various methods, including column chromatography and recrystallization.
特性
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-6-8-18-9-7-15)10-14-13(17)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHHPUSOZJZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[(3-methyl-4-pyridinyl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6103357.png)
![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)

![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2,3-dimethylbenzamide](/img/structure/B6103411.png)
![(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6103438.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)
